molecular formula C12H22O2 B1624143 Dodecanedial CAS No. 38279-34-4

Dodecanedial

Cat. No.: B1624143
CAS No.: 38279-34-4
M. Wt: 198.3 g/mol
InChI Key: SZCGBFUWBCDIEA-UHFFFAOYSA-N
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Description

Dodecanedial, with the molecular formula C12H22O2, is a linear aliphatic dialdehyde compound of significant interest in various research fields. As a compound featuring two reactive aldehyde groups, it serves as a versatile building block in organic synthesis and materials science. Its applications include its use as a crosslinking agent in polymer chemistry and as a key intermediate in the synthesis of macrocyclic compounds and fragrance ingredients. The specific mechanisms of action for this compound are application-dependent but often involve condensation or nucleophilic addition reactions at the carbonyl sites. Researchers value this dialdehyde for its potential in developing new materials and chemical entities. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

dodecanedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCGBFUWBCDIEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCC=O)CCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60191660
Record name Dodecanedial
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38279-34-4
Record name Dodecanedial
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38279-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodecanedial
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecanedial
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodecanedial
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecanedial can be synthesized through several methods. One common approach involves the oxidation of dodecanol or dodecanal. Another method includes the esterification reaction of dodecanedioic acid with n-hexanol to obtain dihexyl dodecanedioic acid, followed by hydrogenation reduction to produce this compound .

Industrial Production Methods

In industrial settings, this compound is often produced through whole-cell biotransformation processes. For example, Escherichia coli can be genetically engineered to convert dodecane into this compound using specific enzymes . This method is considered more environmentally friendly and cost-effective compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

Dodecanedial undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dodecanedial has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dodecanedial involves its reactivity with various functional groups. For instance, in condensation reactions, the aldehyde groups react with phenols to form stable cyclic structures. These reactions are often thermodynamically controlled, allowing for the formation of the most stable products through reversible processes .

Comparison with Similar Compounds

Structural Analog: Dodecanedioic Acid

Dodecanedioic Acid (CAS No. 693-23-2) shares a similar 12-carbon backbone but replaces the aldehyde groups with carboxylic acid (-COOH) functionalities. Key differences include:

Property Dodecanedial Dodecanedioic Acid
Molecular Formula C₁₂H₂₂O₂ C₁₂H₂₂O₄
Molecular Weight 198.30 g/mol 230.30 g/mol
Functional Groups Two aldehyde groups Two carboxylic acid groups
Boiling Point 299°C >300°C (estimated)*
Applications Crosslinking agents, organic intermediates Nylon-6,12 production, lubricants

Key Findings :

  • Reactivity : this compound undergoes nucleophilic additions (e.g., with amines for Schiff base formation), while dodecanedioic acid participates in condensation reactions (e.g., esterification for polyesters) .
  • Solubility : this compound is more soluble in organic solvents due to lower polarity, whereas dodecanedioic acid exhibits higher water solubility via hydrogen bonding .
  • Thermal Stability : The diacid’s higher boiling point reflects stronger intermolecular forces (hydrogen bonding) compared to the dialdehyde .

Functional Analog: Glutaraldehyde

Inferred comparisons include:

Property This compound Glutaraldehyde
Chain Length 12 carbons 5 carbons
Volatility Low (high boiling point) High (lower boiling point)
Applications Specialty polymers Biocidal agent, tissue fixation

Key Findings :

  • Longer chain length in this compound reduces volatility, making it suitable for high-temperature applications.
  • Glutaraldehyde’s shorter chain enhances reactivity in crosslinking proteins but limits use in hydrophobic matrices .

Biological Activity

Dodecanedial, a straight-chain aliphatic aldehyde with a 12-carbon backbone, has garnered attention in various fields due to its biological activity. This article explores its antibacterial properties, mechanisms of action, and potential applications based on diverse research findings.

This compound (also known as lauric aldehyde) is characterized by its long carbon chain and two aldehyde functional groups. Its chemical structure can be represented as follows:

C12H24O2\text{C}_{12}\text{H}_{24}\text{O}_2

This compound is soluble in organic solvents and exhibits varying degrees of reactivity depending on environmental conditions.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against a range of pathogens. The following table summarizes key findings from various studies:

Pathogen Minimum Inhibitory Concentration (MIC) Mechanism of Action Reference
Staphylococcus aureus0.25 mg/mLDisruption of cell membrane integrity
Escherichia coli0.5 mg/mLInhibition of metabolic pathways
Salmonella typhimurium0.0625 mg/mLInduction of oxidative stress
Mycobacterium tuberculosisNot specifiedPotential interference with cell wall synthesis
  • Membrane Disruption : this compound disrupts bacterial cell membranes, leading to increased permeability and eventual cell lysis. This mechanism has been observed in studies involving Staphylococcus aureus and Escherichia coli.
  • Oxidative Stress Induction : The compound can induce oxidative stress in bacterial cells, which affects their metabolic functions and leads to cell death. This effect has been particularly noted in Salmonella typhimurium.
  • Inhibition of Cell Wall Synthesis : Preliminary studies suggest that this compound may interfere with the synthesis of peptidoglycan in bacterial cell walls, a vital component for maintaining structural integrity.

Study 1: Antibacterial Efficacy against Staphylococcus aureus

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus. The study utilized agar diffusion methods to assess antibacterial activity, revealing an MIC of 0.25 mg/mL. The results indicated that this compound effectively inhibits bacterial growth by disrupting membrane integrity, leading to cell lysis.

Study 2: Metabolomics Profiling

A metabolomics study analyzed the effects of this compound on various bacterial strains using gas chromatography-mass spectrometry (GC-MS). The findings highlighted the presence of several metabolites that contribute to its antibacterial activity, reinforcing the compound's potential as a natural antimicrobial agent.

Applications

Given its potent antibacterial properties, this compound has potential applications in several fields:

  • Cosmetics : As an antimicrobial agent in skin care products to prevent microbial contamination.
  • Food Preservation : Its ability to inhibit bacterial growth can be harnessed for extending the shelf life of food products.
  • Pharmaceuticals : Development of new antibacterial drugs targeting resistant strains of bacteria.

Q & A

Q. How can cross-disciplinary collaboration enhance the design of this compound-based drug delivery systems?

  • Methodological Answer : Partner with material scientists to optimize liposomal encapsulation efficiency (e.g., via DSC analysis) and pharmacologists for in vivo PK/PD modeling. Share protocols via open-access platforms and co-author interdisciplinary validation studies .

Ethical & Reproducibility Considerations

Q. What ethical guidelines apply to this compound research involving animal or human-derived tissues?

  • Methodological Answer : Adhere to institutional review boards (IRB) for human samples (e.g., informed consent) and ARRIVE 2.0 guidelines for animal studies. Use anonymized data repositories and disclose funding sources to avoid conflicts of interest .

Q. How can researchers improve transparency in reporting this compound’s synthetic yields and byproducts?

  • Methodological Answer : Follow FAIR data principles: publish step-by-step protocols on platforms like Protocols.io , include chromatograms in supplementary materials, and disclose all byproducts via high-resolution mass spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dodecanedial
Reactant of Route 2
Dodecanedial

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